Fmoc-N-Me-Lys(Boc)-OH

Catalog No.
S831459
CAS No.
197632-76-1
M.F
C27H34N2O6
M. Wt
482,58 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Lys(Boc)-OH

CAS Number

197632-76-1

Product Name

Fmoc-N-Me-Lys(Boc)-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C27H34N2O6

Molecular Weight

482,58 g/mole

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-9-15-23(24(30)31)29(4)26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1

InChI Key

JMBKBGOKNZZJQA-QHCPKHFHSA-N

SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

197632-76-1;Fmoc-N-Me-Lys(Boc)-OH;N'-Boc-N-Fmoc-N-methyl-L-lysine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoicacid;AmbotzFAA1400;Fmoc-L-MeLys(Boc)-OH;Fmoc-Nw-Me-Lys(Boc)-OH;Fmoc-N-Me-L-Lys(Boc)-OH;TMA061;CTK8C5121;MolPort-006-705-975;ANW-74230;ZINC38529132;AKOS015914407;Fmoc-Nalpha-methyl-Ne-t-Boc-L-lysine;RTR-009166;AJ-95470;AK-77623;AM803457;SC-83919;AB0019020;KB-258648;TR-009166;FT-0679899;I14-41452

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
  • Fmoc (Fluoren-9-ylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are protecting groups commonly employed in SPPS. Fmoc protects the alpha-amino group (N-terminus) of the amino acid, while Boc protects the side chain's epsilon-amino group (ε-amino group) in the case of lysine. Source: Chan et al., Peptide Science, 2005: )
  • The N-methyl group (Me) attached to the alpha-amino group of lysine differentiates it from standard lysine. This modification can influence the peptide's biological activity, stability, and conformation.

Advantages of Using Fmoc-N-Me-Lys(Boc)-OH

Fmoc-N-Me-Lys(Boc)-OH offers several advantages in peptide synthesis:

  • Site-Specific Incorporation of N-Methyl Lysine: This building block allows for the introduction of N-methyl lysine at a specific position within the peptide sequence, enabling researchers to study the effects of methylation on peptide function. Source: Merck Millipore, Fmoc-N-Me-Lys(Boc)-OH product page:
  • Improved Peptide Stability: N-methylation can enhance peptide stability against enzymatic degradation, making the resulting peptides more suitable for therapeutic applications. Source: Bodanszky & Bodanszky, The Practice of Peptide Synthesis, 1994:

Applications in Peptide Research

Fmoc-N-Me-Lys(Boc)-OH is valuable in various scientific research areas, including:

  • Development of Peptide Therapeutics: Researchers can utilize this building block to create N-methylated peptides with potential therapeutic applications. By incorporating N-methyl lysine, they can improve the drug candidate's stability and potency.
  • Studying Protein-Protein Interactions: N-methylation can influence protein-protein interactions. By synthesizing peptides containing N-methyl lysine, researchers can investigate how methylation affects these interactions, crucial for understanding cellular processes.
  • Structure-Function Relationship Studies: By incorporating N-methyl lysine at specific positions within a peptide, researchers can probe the role of lysine methylation in peptide function and activity.

Fmoc-N-Methyl-Lysine with tert-Butyloxycarbonyl protection, commonly referred to as Fmoc-N-Me-Lys(Boc)-OH, is a modified amino acid derivative integral to peptide synthesis. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group that protects the alpha-amino group and a tert-butyloxycarbonyl (Boc) group that protects the epsilon-amino group of lysine. Additionally, it contains a methyl group attached to the lysine side chain, making it particularly useful for synthesizing site-specifically lysine monomethylated peptides. This compound is pivotal in various bio

  • Reductive Benzylation and Methylation: These reactions introduce benzyl and methyl groups to the lysine side chain.
  • Debenzylation: Catalytic hydrogenolysis effectively removes the benzyl group.
  • Boc Protection: The tert-butyloxycarbonyl group is introduced to protect the epsilon-amino group.

Common reagents for these reactions include formaldehyde, sodium cyanoborohydride, and hydrogen gas for catalytic hydrogenolysis .

The incorporation of Fmoc-N-Me-Lys(Boc)-OH into peptides significantly influences biological activity. It plays a crucial role in modulating cellular processes such as:

  • Gene Expression: The modified lysine residue can impact histone methylation, thereby affecting gene expression patterns.
  • Cell Signaling Pathways: Peptides containing this compound have been shown to influence various signaling pathways within cells.
  • Cellular Metabolism: The presence of N-methylated lysine residues can alter metabolic processes within cells.

The synthesis of Fmoc-N-Me-Lys(Boc)-OH typically involves several steps:

  • Reductive Benzylation and Methylation: Conducted in a one-pot reaction to introduce the necessary groups.
  • Debenzylation: Achieved through catalytic hydrogenolysis to remove the benzyl protection.
  • Boc Protection: This step involves protecting the epsilon-amino group in another one-pot reaction.

These methods ensure high efficiency and yield in synthesizing this compound .

Fmoc-N-Me-Lys(Boc)-OH is widely utilized in various applications:

  • Peptide Synthesis: Primarily used in solid-phase peptide synthesis to create complex peptides with specific modifications.
  • Drug Development: It serves as an important intermediate in developing pharmaceuticals targeting specific biological pathways.
  • Biochemical Research: This compound is essential for studying protein interactions and modifications, particularly in histone research .

Research indicates that Fmoc-N-Me-Lys(Boc)-OH can interact with various biological molecules, influencing their function. For instance, studies show that peptides containing this modified lysine can modulate histone methylation, impacting chromatin structure and gene expression. Interaction studies often focus on how these modified peptides affect cellular signaling pathways and metabolic processes within different cell types .

Several compounds share structural similarities with Fmoc-N-Me-Lys(Boc)-OH but differ in their functional groups or protective strategies. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Fmoc-Lys(Boc)-OHLacks methyl substitution on the lysine sideStandard lysine without methyl modification
Fmoc-N-Et-Lys(Boc)-OHEthyl substitution instead of methylAlters hydrophobic interactions
Fmoc-N-Me-Leu-OHSimilar Fmoc protection but with leucineDifferent amino acid leading to distinct properties
Fmoc-D-Lys(Boc)-OHD-enantiomer of lysineProvides stereochemistry variation

These compounds highlight the uniqueness of Fmoc-N-Me-Lys(Boc)-OH by showcasing its specific methyl modification on lysine, which allows for targeted biological effects not seen in standard lysine or other derivatives .

Molecular Structure and Formula

Fmoc-N-Me-Lys(Boc)-OH represents a sophisticated amino acid derivative featuring a molecular formula of C27H34N2O6 with a molecular weight of 482.57 g/mol [1] [8]. The compound is systematically named as N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-N2-methyl-L-lysine, reflecting its complex protective group architecture [2]. The structure incorporates three distinct functional components: the fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino function, the tert-butyloxycarbonyl (Boc) group safeguarding the epsilon-amino side chain, and a methyl substituent attached to the alpha-nitrogen [1] [8].

The Chemical Abstracts Service registry number for this compound is 197632-76-1, with the MDL number MFCD04973182 [1] [8]. The InChI key JMBKBGOKNZZJQA-QHCPKHFHSA-N provides a unique structural identifier for database searches and chemical informatics applications [8]. The SMILES notation N(C@@HC(=O)O)(C)C(=O)OCC1c2c(cccc2)c3c1cccc3 describes the complete connectivity pattern [8] [11].

Physicochemical Characteristics

Physical State and Appearance

Fmoc-N-Me-Lys(Boc)-OH manifests as a solid powder at ambient conditions, exhibiting a characteristic white to off-white coloration [1] [36]. The compound maintains physical stability under standard laboratory storage conditions when kept at temperatures between 2-8°C [1] [8]. The powdered form facilitates handling and incorporation into peptide synthesis protocols while maintaining structural integrity [36].

Melting Point and Thermal Behavior (189-194°C Decomposition)

The thermal characteristics of Fmoc-N-Me-Lys(Boc)-OH are defined by a decomposition temperature range of 189-194°C rather than a traditional melting point [1] [8] [11]. This thermal decomposition behavior is typical of multiply-protected amino acid derivatives containing thermally labile protecting groups. The predicted boiling point reaches 665.4±55.0°C at standard atmospheric pressure, though this parameter represents theoretical calculations rather than experimental observations due to thermal decomposition occurring at lower temperatures [2].

The thermal stability profile indicates that the compound remains structurally intact at typical peptide synthesis temperatures but undergoes decomposition at elevated temperatures, which is consistent with the thermal lability of both Fmoc and Boc protecting groups [30]. This thermal behavior necessitates careful temperature control during synthetic applications and storage protocols.

Optical Activity ([α]22/D -14.0°)

The optical rotation of Fmoc-N-Me-Lys(Boc)-OH demonstrates significant chiroptical activity with a specific rotation value of [α]22/D -14.0° when measured at a concentration of 1% in chloroform [1] [11]. This negative optical rotation reflects the L-configuration of the lysine backbone and the stereochemical influence of the N-methylation and protecting group modifications. The optical activity measurement provides a critical parameter for confirming the stereochemical integrity of the compound during synthesis and storage.

The measurement conditions specify a temperature of 22°C and the sodium D-line (589 nm) as the light source, representing standard conditions for polarimetric analysis of amino acid derivatives [11]. The chloroform solvent system was selected to ensure complete dissolution while minimizing solvent-induced optical effects.

Solubility Profile

The solubility characteristics of Fmoc-N-Me-Lys(Boc)-OH demonstrate selectivity toward polar organic solvents, with particularly high solubility in dimethylformamide (DMF) where the compound achieves clear dissolution at concentrations of 1 mmole in 2 ml [26]. The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO), reaching concentrations exceeding 100 mg/mL, making it highly suitable for peptide synthesis applications [24].

Additional solubility data indicates moderate solubility in ethanol (≥51 mg/mL) and limited aqueous solubility (≥4.69 mg/mL in water) [24]. The compound demonstrates solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, and acetone, reflecting the lipophilic character imparted by the protecting groups [28] [29]. The density is reported as 1.2±0.1 g/cm³, consistent with the molecular architecture containing aromatic fluorenyl and aliphatic protecting group components [2].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy serves as a primary analytical technique for structural characterization of Fmoc-N-Me-Lys(Boc)-OH, though specific NMR data for this compound requires careful interpretation due to the presence of multiple protecting groups and the N-methylation [16]. The Fmoc protecting group contributes characteristic aromatic proton signals in the 7-8 ppm region of proton NMR spectra, while the fluorenyl methylene protons appear as distinctive patterns around 4-5 ppm [17].

The N-methylation introduces additional complexity to the NMR spectrum, with the N-methyl group appearing as a singlet in the 2-3 ppm region, depending on the chemical environment and solvent system [17]. The Boc protecting group contributes a characteristic nine-proton singlet around 1.4 ppm, representing the three equivalent methyl groups of the tert-butyl moiety [16].

Carbon-13 NMR spectroscopy provides complementary structural information, with the carbonyl carbons of both protecting groups appearing in the 150-170 ppm region, while the aromatic carbons of the fluorenyl system contribute multiple signals in the 120-145 ppm range [16]. The aliphatic lysine chain carbons appear in the 20-60 ppm region, with the N-methylated carbon showing characteristic chemical shift patterns.

Mass Spectrometry Fingerprint

Mass spectrometric analysis of Fmoc-N-Me-Lys(Boc)-OH yields a molecular ion peak at m/z 482.57, corresponding to the protonated molecular ion [M+H]+ [1] [8]. Electrospray ionization mass spectrometry (ESI-MS) represents the preferred ionization technique for this compound due to its polar nature and the presence of basic amino groups [18].

Fragmentation patterns in tandem mass spectrometry reveal characteristic losses corresponding to the protecting groups, with prominent fragment ions resulting from loss of the Boc group (loss of 100 Da) and the Fmoc group (loss of 222 Da) [18]. The base peak often corresponds to the loss of both protecting groups, yielding the N-methylated lysine core structure.

The mass spectrometric behavior demonstrates the compound's tendency to undergo facile deprotection under the energetic conditions of mass spectrometry, providing structural confirmation and purity assessment capabilities [18]. Selected ion monitoring can be employed for quantitative analysis applications, utilizing the molecular ion and characteristic fragment ions for enhanced specificity.

Infrared Spectroscopic Properties

Infrared spectroscopy of Fmoc-N-Me-Lys(Boc)-OH reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure [17]. The carbonyl stretching vibrations appear prominently in the 1700-1650 cm⁻¹ region, with multiple peaks corresponding to the different carbonyl environments of the Fmoc and Boc protecting groups.

The amide I band, typically observed around 1689 cm⁻¹, provides information about the secondary structure and hydrogen bonding interactions [17]. The amide II band appears near 1530 cm⁻¹, representing the combination of N-H bending and C-N stretching vibrations [17]. The presence of aromatic C-H stretching vibrations around 3055 cm⁻¹ confirms the fluorenyl aromatic system [17].

The broad absorption bands in the 3400 cm⁻¹ region indicate O-H and N-H stretching vibrations, while the C-O and C-N stretching vibrations contribute to absorption patterns in the 1200-1300 cm⁻¹ region [17]. The aromatic ring vibrations of the fluorenyl system appear in the fingerprint region between 950-730 cm⁻¹, providing characteristic patterns for structural identification [17].

Structural Comparisons with Related Compounds

Relationship to Fmoc-Lys(Boc)-OH

The structural relationship between Fmoc-N-Me-Lys(Boc)-OH and its non-methylated analog Fmoc-Lys(Boc)-OH reveals the impact of N-methylation on molecular properties and synthetic applications [19] [20]. Fmoc-Lys(Boc)-OH possesses the molecular formula C₂₆H₃₂N₂O₆ with a molecular weight of 468.54 g/mol, representing a difference of one methylene unit (14.02 Da) compared to the N-methylated derivative [20] [21].

The following table summarizes the comparative molecular parameters:

ParameterFmoc-Lys(Boc)-OHFmoc-N-Me-Lys(Boc)-OH
Molecular FormulaC₂₆H₃₂N₂O₆C₂₇H₃₄N₂O₆
Molecular Weight468.54 g/mol482.57 g/mol
CAS Number71989-26-9197632-76-1
Optical Rotation[α]₂₀/D −12±1° (DMF)[α]₂₂/D −14.0° (CHCl₃)

The N-methylation in Fmoc-N-Me-Lys(Boc)-OH introduces steric hindrance around the alpha-amino group, potentially affecting peptide coupling efficiency and conformational preferences [20] [22]. The optical rotation values demonstrate subtle but measurable differences, reflecting the stereochemical influence of the methyl substituent [11] [20].

Comparison to Boc-N-Me-Lys(Fmoc)-OH

The structural isomer Boc-N-Me-Lys(Fmoc)-OH represents an alternative protecting group arrangement where the Boc group protects the alpha-amino function and the Fmoc group protects the epsilon-amino side chain, contrasting with the arrangement in Fmoc-N-Me-Lys(Boc)-OH [3]. This isomeric relationship demonstrates the importance of protecting group positioning in determining synthetic utility and deprotection strategies.

The differential protecting group arrangement affects the compound's reactivity profile, with Boc-N-Me-Lys(Fmoc)-OH requiring acidic conditions for alpha-amino deprotection and basic conditions for side chain deprotection, opposite to the deprotection sequence of Fmoc-N-Me-Lys(Boc)-OH [3]. This complementary reactivity pattern provides synthetic flexibility in peptide assembly strategies.

The molecular weights of both isomers remain identical at 482.57 g/mol, but their physical properties, including solubility profiles and optical rotation values, may differ due to the altered electronic and steric environments created by the different protecting group arrangements [3].

Structural Variance with Other Methylated Lysine Derivatives

The comparison of Fmoc-N-Me-Lys(Boc)-OH with other methylated lysine derivatives reveals the structural diversity achievable through different methylation patterns and protecting group strategies [23] [25]. N⁶-methyl-L-lysine (epsilon-N-methyllysine) represents the simplest methylated lysine derivative with molecular formula C₇H₁₆N₂O₂ and molecular weight 160.21 g/mol [32].

The progression from unprotected N⁶-methyl-L-lysine to the fully protected Fmoc-N-Me-Lys(Boc)-OH demonstrates the substantial molecular weight increase (from 160.21 to 482.57 g/mol) associated with dual protecting group installation [32] [1]. This molecular weight difference reflects the substantial synthetic modifications required for peptide synthesis applications.

Sterically demanding lysine analogs, including those with aromatic side chain modifications, demonstrate reduced substrate activity for lysine methyltransferases compared to the moderately bulky N-methylated derivatives [23]. The study of various methylated lysine derivatives reveals that human lysine methyltransferases can accommodate slightly bulkier analogs but show decreased activity with larger aromatic substituents [23].

Traditional synthetic approaches for Fmoc-N-Me-Lys(Boc)-OH rely on established organic chemistry methodologies that have been refined over decades of amino acid synthesis research. The most prominent traditional route involves consecutive reductive benzylation and methylation procedures [2] [3].

The foundational methodology begins with Fmoc-lysine as the starting material, which undergoes initial protection of the epsilon-amino group through reductive benzylation using benzaldehyde and sodium cyanoborohydride in ethanol [2]. This step introduces a benzyl protecting group that facilitates subsequent methylation while preventing unwanted side reactions. The benzylated intermediate then undergoes reductive methylation using formaldehyde and sodium cyanoborohydride, resulting in the formation of the N-methyl-N-benzyl derivative [2] [3].

The debenzylation step represents a critical transformation in the traditional synthesis, typically accomplished through catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere [2] [3]. This reaction selectively removes the benzyl group while preserving the newly introduced methyl substituent and the Fmoc protecting group. The final step involves protection of the epsilon-amino group with tert-butyloxycarbonyl (Boc) anhydride under basic conditions, yielding the desired Fmoc-N-Me-Lys(Boc)-OH product [2] [3].

This traditional approach demonstrates excellent yields ranging from seventy-three to ninety-three percent with superior enantiomeric purity exceeding ninety-nine percent [2] [3]. The methodology benefits from well-established reaction conditions and extensive literature precedent, making it a reliable choice for both research and manufacturing applications. However, the multi-step nature of this approach presents challenges in terms of operational complexity, extended reaction times, and the requirement for palladium catalysts, which may present cost and environmental considerations at larger scales [2].

Alternative traditional approaches include the alkylation of alpha-N-benzoyl-omega-N-p-toluenesulphonyl amino acid derivatives, as described in classical amino acid synthesis literature [4] [5]. This methodology involves the treatment of appropriately protected lysine derivatives with methyl iodide under basic conditions, followed by deprotection to yield the methylated amino acid [4]. While effective, this approach often suffers from incomplete methylation and the formation of dimethylated byproducts, requiring careful optimization of reaction conditions and purification procedures [4] [5].

Modern Synthetic Approaches

Contemporary synthetic methodologies for Fmoc-N-Me-Lys(Boc)-OH have evolved to address the limitations of traditional approaches, focusing on improved efficiency, reduced environmental impact, and enhanced scalability. These modern approaches encompass reductive alkylation strategies, one-pot reaction methodologies, and selective protection strategies that minimize the number of synthetic steps while maintaining high product quality.

Reductive Alkylation Strategies

Reductive alkylation represents a cornerstone of modern N-methylated amino acid synthesis, offering direct and efficient routes to the target compound with minimal byproduct formation [6] [7] [8]. This approach leverages the formation of intermediate imines or Schiff bases, which are subsequently reduced to yield the methylated amine products.

The direct reductive alkylation methodology employs formaldehyde as the carbonyl source in combination with various reducing agents [6] [7]. Sodium cyanoborohydride has emerged as the preferred reducing agent due to its selectivity for imine reduction over carbonyl reduction, enabling the reaction to proceed under mild, neutral to slightly acidic conditions [6] [7]. The reaction typically proceeds through initial formation of a hemiaminal intermediate between the amine and formaldehyde, followed by dehydration to form the imine and subsequent reduction to yield the methylated product [6].

A particularly efficient variant utilizes sodium borohydride in 2,2,2-trifluoroethanol as both solvent and reaction medium [7]. This catalyst-free approach demonstrates excellent yields ranging from eighty-five to ninety-five percent while offering the advantage of solvent recovery and reuse [7]. The trifluoroethanol solvent system provides unique properties that enhance both the rate of imine formation and the selectivity of the reduction step, while its recovery and recycling address environmental and economic concerns [7].

Advanced reductive alkylation strategies employ sodium triacetoxyborohydride as a highly selective reducing agent for direct reductive amination [8]. This reagent demonstrates superior performance compared to sodium cyanoborohydride in certain applications, particularly when working with sterically hindered substrates or sensitive functional groups [8]. The use of molecular sieves as dehydrating agents further enhances the efficiency of imine formation and helps drive the reaction to completion [8].

One-Pot Reaction Methodologies

One-pot synthetic strategies have revolutionized the preparation of N-methylated amino acids by combining multiple reaction steps into a single reaction vessel, thereby reducing isolation steps, minimizing material losses, and improving overall synthetic efficiency [9] [10] [11] [12].

The development of one-pot peptide elongation methods has provided valuable insights applicable to amino acid synthesis [10] [11]. The AJIPHASE methodology, originally developed for peptide synthesis, demonstrates how anchor molecules and extraction-based workup procedures can be adapted to amino acid synthesis applications [10] [11]. This approach utilizes branched-chain anchor molecules that enhance solubility during the reaction sequence while facilitating product isolation through selective extraction procedures [10] [11].

Advanced one-pot methodologies incorporate automated reaction monitoring and control systems that optimize reaction conditions in real-time [9] [11]. These systems employ process analytical technology to monitor reaction progress, automatically adjust reagent addition rates, and terminate reactions at optimal conversion points [11]. The integration of continuous monitoring with automated control systems significantly improves batch-to-batch consistency while reducing the risk of side product formation [11].

Specialized one-pot approaches for N-methylation have been developed that combine protection, methylation, and deprotection steps in a single reaction sequence [13]. These methodologies utilize temporary protecting groups that can be installed and removed under orthogonal conditions, allowing for selective N-methylation without affecting other functional groups [13]. The 2-chlorotrityl chloride resin strategy represents a particularly elegant example, where the resin serves as both a protecting group for the carboxylic acid and a handle for solid-phase manipulations [13].

Selective Protection Strategies

Selective protection strategies play a crucial role in the synthesis of Fmoc-N-Me-Lys(Boc)-OH by enabling chemoselective transformations while preventing unwanted side reactions [14] [15] [16]. These strategies have evolved to provide orthogonal protection schemes that allow for independent manipulation of different functional groups within the molecule.

The development of orthogonal protecting group systems has enabled more efficient synthetic routes by minimizing protection and deprotection steps [15] [16]. The combination of Fmoc protection for the alpha-amino group and Boc protection for the epsilon-amino group represents an optimal orthogonal system, as these groups can be removed under completely different conditions [15] [16]. The Fmoc group is removed under basic conditions using piperidine, while the Boc group is removed under acidic conditions, typically using trifluoroacetic acid [15] [16].

Advanced protection strategies utilize temporary protecting groups that can be installed and removed under mild conditions without affecting the final protecting group pattern [14] [15]. The 5-chloro-8-nitro-1-naphthoyl protecting group represents an innovative example of such temporary protection, offering excellent selectivity for primary amines over secondary amines due to its significant steric hindrance [14]. This group can be removed under mild reducing conditions using zinc and acetic acid, providing an elegant solution for selective amine protection [14].

Supramolecular protection strategies utilizing cyclodextrin complexation have emerged as environmentally friendly alternatives to traditional chemical protection [14]. These approaches leverage the ability of cyclodextrins to selectively encapsulate specific functional groups, providing protection through non-covalent interactions rather than chemical bond formation [14]. While still in development, these methodologies offer promising prospects for sustainable amino acid synthesis.

Enantioselective Synthesis Approaches

Enantioselective synthesis of Fmoc-N-Me-Lys(Boc)-OH requires careful consideration of stereochemical integrity throughout the synthetic sequence, as racemization can occur during N-methylation reactions under certain conditions [17] [18] [19] [20]. Modern enantioselective approaches employ various strategies to ensure high enantiomeric purity in the final product.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of N-methylated amino acids [17] [18] [20]. Enzymatic approaches utilizing lipases demonstrate excellent enantioselectivity in the resolution of racemic N-methylated amino acid precursors [18]. Candida antarctica lipase A and B have proven particularly effective for the kinetic resolution of racemic beta-amino acids, achieving enantiomeric excesses exceeding ninety-five percent [18]. These enzymatic methods offer the advantage of mild reaction conditions and environmental compatibility.

The use of chiral auxiliaries provides another effective approach for enantioselective synthesis [17] [19] [21]. Williams' oxazinone auxiliary has been successfully employed for the synthesis of alpha-methyllysine derivatives, demonstrating excellent diastereoselectivity and facilitating the preparation of enantiopure products [21]. The auxiliary can be readily attached to the amino acid precursor, direct the stereochemical outcome of subsequent transformations, and be removed under mild conditions to yield the desired product [21].

Asymmetric hydrogenation using chiral phosphine ligands represents a highly effective method for the preparation of enantiopure alpha-amino acids [18]. Rhodium complexes with chiral phosphoramidite ligands demonstrate excellent enantioselectivity in the hydrogenation of dehydroamino acid precursors, achieving enantiomeric excesses exceeding ninety-nine percent [18]. The mixed ligand approach, combining chiral phosphoramidite with achiral phosphine ligands, further enhances enantioselectivity while improving reaction efficiency [18].

Biocatalytic approaches utilizing engineered microorganisms offer sustainable routes to enantiopure N-methylated amino acids [18]. Directed evolution of amino acid dehydrogenases has produced highly selective enzymes capable of producing L-amino acids with excellent enantiomeric purity [18]. These biocatalytic systems can be integrated with fermentation processes to provide scalable routes to enantiopure products while minimizing environmental impact.

Purification and Isolation Techniques

The purification and isolation of Fmoc-N-Me-Lys(Boc)-OH requires sophisticated separation techniques due to the presence of closely related impurities and the need to achieve pharmaceutical-grade purity [22] [23] [24]. Multiple purification strategies are typically employed in sequence to achieve the required purity specifications.

Silica gel column chromatography serves as the primary purification method for crude reaction products, providing effective separation of the desired product from unreacted starting materials and reaction byproducts [22]. The optimization of eluent composition is critical for achieving optimal separation, with methanol-dichloromethane gradients proving most effective for Fmoc-protected amino acids [22]. The use of automated chromatography systems enhances reproducibility while reducing solvent consumption and processing time [22].

Reverse-phase high-performance liquid chromatography represents the gold standard for achieving pharmaceutical-grade purity [22] [23] [24]. Preparative HPLC systems equipped with high-resolution columns enable the separation of closely related impurities, including diastereomers and regioisomers [23]. The use of volatile buffer systems, such as ammonium acetate or formic acid, facilitates subsequent lyophilization while maintaining product integrity [23].

Crystallization techniques provide an effective means of achieving high purity while offering excellent scalability for manufacturing applications [22]. The selection of appropriate crystallization solvents is critical for achieving optimal crystal quality and purity [22]. Systematic solvent screening, including the evaluation of mixed solvent systems, enables the identification of optimal crystallization conditions [22]. The implementation of controlled cooling and seeding strategies further enhances crystal quality and consistency [22].

Ion exchange chromatography offers complementary selectivity for the separation of ionic impurities and amino acid-related byproducts [22]. Cation exchange resins prove particularly effective for the purification of basic amino acids such as lysine derivatives [22]. The optimization of pH and ionic strength conditions enables selective retention and elution of the target compound while removing ionic impurities [22].

Advanced purification techniques utilizing reversible chromatographic probes have been developed specifically for peptide and amino acid purification [23]. These methods employ Fmoc-derivatized probes that can be reversibly attached to the target molecule, enabling selective purification followed by probe removal under mild conditions [23]. This approach demonstrates particular utility for the purification of complex peptides and modified amino acids [23].

Analytical Methods for Quality Control

Comprehensive analytical characterization of Fmoc-N-Me-Lys(Boc)-OH requires multiple complementary techniques to ensure product identity, purity, and quality [25] [24] [26] [27]. The development of robust analytical methods is essential for both process development and manufacturing quality control.

Mass spectrometry serves as the primary tool for identity confirmation and molecular weight verification [25] [24] [27]. Electrospray ionization mass spectrometry provides accurate mass measurements with precision sufficient to distinguish the target compound from closely related impurities [27]. High-resolution mass spectrometry systems enable the determination of elemental composition and facilitate structure confirmation [27]. Tandem mass spectrometry provides additional structural information through fragmentation analysis, enabling the identification of impurities and degradation products [27].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and purity assessment [25] [24]. Proton NMR spectroscopy enables the verification of protecting group integrity and the confirmation of N-methylation [25]. Carbon-13 NMR spectroscopy provides additional structural information and facilitates the identification of carbon framework modifications [25]. The integration of NMR signals provides quantitative purity information, particularly useful for the detection of organic impurities [25].

High-performance liquid chromatography with ultraviolet detection represents the standard method for purity determination [25] [24] [26]. Detection at 210-220 nanometers provides optimal sensitivity for peptide bonds and aromatic chromophores [26]. The development of validated HPLC methods requires careful optimization of mobile phase composition, column selection, and gradient conditions to achieve adequate separation of all potential impurities [24]. Method validation must demonstrate specificity, linearity, accuracy, precision, and robustness according to international guidelines [24].

Amino acid analysis provides quantitative compositional information and serves as an orthogonal method for purity determination [25] [24]. Traditional hydrolysis-based methods require careful optimization of hydrolysis conditions to ensure complete recovery while minimizing degradation [24]. Modern derivatization techniques, such as the preparation of phenylthiocarbamyl derivatives, enable sensitive detection and accurate quantification [24].

Chiral analysis methods are essential for confirming enantiomeric purity, particularly for pharmaceutical applications [28] [24]. Chiral high-performance liquid chromatography using specialized chiral stationary phases enables the separation and quantification of enantiomers [28]. The development of validated chiral methods requires careful optimization of mobile phase conditions and column selection to achieve adequate resolution [28].

Scale-Up Considerations

The scale-up of Fmoc-N-Me-Lys(Boc)-OH synthesis from laboratory to manufacturing scale presents numerous technical and operational challenges that must be systematically addressed to ensure product quality and process efficiency [29] [30] [31] [32]. Successful scale-up requires comprehensive understanding of reaction kinetics, mass transfer limitations, heat transfer considerations, and equipment design requirements.

Heat transfer management represents one of the most critical aspects of scale-up, as larger reaction volumes exhibit reduced surface-area-to-volume ratios that can lead to inadequate temperature control [29] [33]. The implementation of enhanced heat transfer surfaces, such as internal cooling coils or jacketed reactor designs with optimized heat transfer coefficients, becomes essential for maintaining reaction temperature within acceptable limits [29]. Temperature mapping studies must be conducted to identify potential hot spots and ensure uniform temperature distribution throughout the reactor volume [29].

Mixing efficiency considerations become increasingly important at larger scales due to the longer mixing times required to achieve homogeneity in large-volume reactors [29] [33]. Computational fluid dynamics modeling can be employed to optimize impeller design and placement, ensuring adequate mixing while minimizing energy consumption [29]. The target mixing time should typically be maintained below sixty seconds to prevent the formation of concentration gradients that could lead to side product formation [29].

Solvent management strategies must be implemented to address the significant environmental and economic impact of large-scale synthesis [33]. The development of solvent recycling systems enables the recovery and reuse of organic solvents, reducing both cost and environmental impact [33]. Advanced distillation and purification systems must be designed to ensure that recycled solvents meet quality specifications for reuse in subsequent batches [33].

Process analytical technology implementation becomes crucial for maintaining product quality and process control at manufacturing scale [30] [31]. Real-time monitoring systems enable continuous assessment of critical process parameters, including temperature, pH, reaction conversion, and impurity formation [30]. The integration of automated control systems with process analytical technology enables rapid response to process deviations and ensures consistent product quality [30].

Equipment design considerations must address the unique requirements of peptide synthesis, including the need for specialized materials of construction that are compatible with organic solvents and acidic conditions [33]. Stainless steel with appropriate surface finishes is typically required to prevent contamination and facilitate cleaning validation [32]. The design of transfer systems must minimize product loss and prevent cross-contamination between batches [32].

Waste management strategies become increasingly important at manufacturing scale due to the large volumes of waste generated during synthesis and purification operations [29] [33]. The implementation of waste minimization strategies, including reaction optimization to reduce byproduct formation and the development of more efficient purification methods, can significantly reduce waste generation [33]. Waste treatment systems must be designed to handle the specific chemical composition of synthesis waste streams while meeting environmental regulations [29].

Quality control considerations at manufacturing scale require the development of representative sampling procedures and the implementation of statistical process control methods [30] [31]. Sampling plans must be designed to ensure that analytical results accurately represent the quality of the entire batch [30]. The establishment of appropriate specification limits and the implementation of trend analysis enable early detection of process drift and prevent the production of out-of-specification material [30].

XLogP3

4.6

Dates

Last modified: 08-15-2023

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